N-1,3-benzothiazol-2-yl-2-nitrobenzamide
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Overview
Description
N-1,3-benzothiazol-2-yl-2-nitrobenzamide, also known as BZNT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZNT is a heterocyclic compound that contains both benzothiazole and nitrobenzamide moieties. It has been synthesized using various methods, and its structure has been characterized using various spectroscopic techniques.
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-1,3-benzothiazol-2-yl-2-nitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-1,3-benzothiazol-2-yl-2-nitrobenzamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. N-1,3-benzothiazol-2-yl-2-nitrobenzamide has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. N-1,3-benzothiazol-2-yl-2-nitrobenzamide has also been shown to modulate the expression of various genes involved in cell growth and proliferation, including p53, Bcl-2, and cyclin-dependent kinases.
Advantages and Limitations for Lab Experiments
N-1,3-benzothiazol-2-yl-2-nitrobenzamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-1,3-benzothiazol-2-yl-2-nitrobenzamide is also readily available from commercial sources. However, N-1,3-benzothiazol-2-yl-2-nitrobenzamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be exercised when handling N-1,3-benzothiazol-2-yl-2-nitrobenzamide, and appropriate safety measures should be taken.
Future Directions
There are several future directions for research on N-1,3-benzothiazol-2-yl-2-nitrobenzamide, including the synthesis of novel derivatives with improved properties, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. The synthesis of novel derivatives of N-1,3-benzothiazol-2-yl-2-nitrobenzamide with improved solubility, bioavailability, and selectivity could lead to the development of more effective anticancer agents. The investigation of N-1,3-benzothiazol-2-yl-2-nitrobenzamide's potential applications in other fields, such as material science and analytical chemistry, could lead to the development of novel materials and analytical methods. The elucidation of N-1,3-benzothiazol-2-yl-2-nitrobenzamide's mechanism of action could provide insights into the molecular mechanisms underlying its anticancer activity and aid in the development of more effective therapies.
Synthesis Methods
N-1,3-benzothiazol-2-yl-2-nitrobenzamide can be synthesized using various methods, including the reaction of 2-nitrobenzoyl chloride with 2-aminobenzothiazole in the presence of a base, the reaction of 2-nitrobenzoyl chloride with 2-mercaptobenzothiazole in the presence of a base, and the reaction of 2-nitrobenzoyl chloride with 2-aminothiophenol in the presence of a base. The yield and purity of the synthesized N-1,3-benzothiazol-2-yl-2-nitrobenzamide depend on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-2-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-nitrobenzamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-1,3-benzothiazol-2-yl-2-nitrobenzamide has been studied for its potential applications in the synthesis of novel materials with unique properties. In analytical chemistry, N-1,3-benzothiazol-2-yl-2-nitrobenzamide has been used as a reagent for the detection of various analytes.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13(9-5-1-3-7-11(9)17(19)20)16-14-15-10-6-2-4-8-12(10)21-14/h1-8H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFFXCWBNBXUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644649 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Benzothiazol-2-yl-2-nitro-benzamide |
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